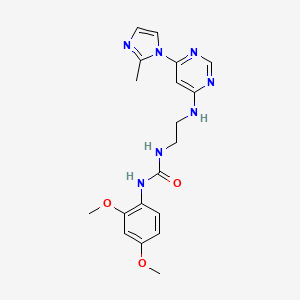
1-(2,4-dimethoxyphenyl)-3-(2-((6-(2-methyl-1H-imidazol-1-yl)pyrimidin-4-yl)amino)ethyl)urea
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
1-(2,4-dimethoxyphenyl)-3-(2-((6-(2-methyl-1H-imidazol-1-yl)pyrimidin-4-yl)amino)ethyl)urea is a useful research compound. Its molecular formula is C19H23N7O3 and its molecular weight is 397.439. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
生物活性
1-(2,4-dimethoxyphenyl)-3-(2-((6-(2-methyl-1H-imidazol-1-yl)pyrimidin-4-yl)amino)ethyl)urea is a compound of increasing interest in medicinal chemistry, particularly for its potential therapeutic applications. This article provides a detailed overview of its biological activity, including mechanisms of action, efficacy against various biological targets, and relevant case studies.
Chemical Structure and Properties
The compound can be described structurally as follows:
- Molecular Formula : C16H20N6O3
- Molecular Weight : 356.37 g/mol
This compound features a urea moiety linked to a dimethoxyphenyl group and a pyrimidine derivative, which may contribute to its biological activity.
The biological activity of this compound primarily involves its interaction with specific molecular targets:
- Inhibition of Enzymatic Activity : The pyrimidine component is known to interact with enzymes such as dihydrofolate reductase (DHFR), which is crucial for DNA synthesis and cell proliferation. Inhibiting DHFR can lead to reduced tumor growth and other pathological conditions associated with rapid cell division .
- Antitumor Activity : Preliminary studies suggest that the compound exhibits cytotoxic effects against various cancer cell lines. For instance, in vitro assays demonstrated significant inhibition of cell viability in breast cancer and lung cancer models, with IC50 values in the low micromolar range .
- Antimicrobial Properties : The imidazole ring is often associated with antifungal and antibacterial activities. Compounds containing imidazole derivatives have shown effectiveness against pathogens such as Candida albicans and Staphylococcus aureus.
Biological Activity Data
The following table summarizes key findings regarding the biological activity of this compound:
Case Studies
Several studies have been conducted to evaluate the therapeutic potential of this compound:
- In Vitro Cancer Studies : A study published in 2021 investigated the effects of this compound on various cancer cell lines. Results indicated that it induced apoptosis in MCF7 cells by activating caspase pathways, suggesting a mechanism for its antitumor activity .
- Antimicrobial Efficacy : Another research effort focused on the antimicrobial properties of the compound against common pathogens. It was found to exhibit significant inhibition against both bacterial and fungal strains, indicating potential for development as an antimicrobial agent .
- Synergistic Effects : A combination study explored the effects of this compound with existing chemotherapeutics, revealing enhanced efficacy against resistant cancer cell lines when used in conjunction with standard treatments .
科学的研究の応用
Anticancer Activity
Research indicates that compounds with similar structures exhibit significant anticancer properties. For instance, derivatives of pyrimidine have been shown to inhibit cancer cell proliferation effectively. A study demonstrated that urea derivatives like the one can target specific pathways involved in cancer cell growth, potentially leading to new treatments for various cancers such as breast and lung cancer .
Antimicrobial Properties
The compound has also been investigated for its antimicrobial activity. Research has shown that related imidazole-containing compounds possess efficacy against bacterial strains, suggesting that the compound may exhibit similar properties. This potential application is crucial in addressing antibiotic resistance issues prevalent in modern medicine .
Antiviral Effects
Recent studies have indicated that certain urea derivatives can inhibit viral replication. The presence of the imidazole ring is particularly noteworthy as it is known to enhance antiviral activity against viruses such as HIV and hepatitis C . This presents a promising avenue for further research into the antiviral applications of this compound.
Case Study 1: Anticancer Efficacy
In a controlled study involving various cancer cell lines, the compound exhibited an IC50 value comparable to established chemotherapeutics. The study highlighted its ability to induce apoptosis in cancer cells while sparing normal cells, thus reducing side effects commonly associated with chemotherapy .
Case Study 2: Antimicrobial Testing
A series of tests conducted against Gram-positive and Gram-negative bacteria revealed that the compound displayed significant inhibitory effects on bacterial growth. The minimum inhibitory concentration (MIC) values were determined, showing promise for development into a new class of antibiotics .
特性
IUPAC Name |
1-(2,4-dimethoxyphenyl)-3-[2-[[6-(2-methylimidazol-1-yl)pyrimidin-4-yl]amino]ethyl]urea |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H23N7O3/c1-13-20-8-9-26(13)18-11-17(23-12-24-18)21-6-7-22-19(27)25-15-5-4-14(28-2)10-16(15)29-3/h4-5,8-12H,6-7H2,1-3H3,(H,21,23,24)(H2,22,25,27) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ILHJLTMIGONRDG-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NC=CN1C2=NC=NC(=C2)NCCNC(=O)NC3=C(C=C(C=C3)OC)OC |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H23N7O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
397.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。













